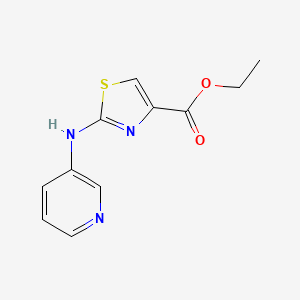
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
説明
Synthesis Analysis
The synthesis of this compound involves multiple steps, including condensation, reduction, amidation, cyclization, amidination, and acylation. It has been used in the synthesis of Dabigatran etexilate, an anticoagulant medication. Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds .科学的研究の応用
Antioxidative and Antiviral Activities The compound has been utilized in the synthesis of hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester. These amides demonstrate antioxidative and antiviral activities. Specifically, they have been tested against influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2), showing potential as therapeutic agents in managing viral infections and oxidative stress (Stankova et al., 2009).
Anticancer Potential A series of novel pyridine-thiazole hybrid molecules, including compounds similar to the 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, have shown promising antiproliferative activity against various cancer cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. These compounds exhibited selectivity towards cancer cells over normal cells, indicating potential as anticancer agents. Further investigations into the cytotoxic mechanisms revealed a possible relation to the induction of genetic instability in tumor cells, suggesting a novel approach for cancer therapy (Ivasechko et al., 2022).
Synthesis of Dabigatran Etexilate This compound has been used in the synthesis of Dabigatran etexilate, an anticoagulant medication. The synthesis involves multiple steps, including condensation, reduction, amidation, cyclization, amidination, and acylation, highlighting the compound's role in the production of medically significant substances (Yumin, 2010).
特性
IUPAC Name |
ethyl 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-10(15)9-7-17-11(14-9)13-8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQENRWTOHNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


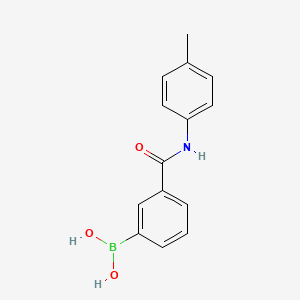

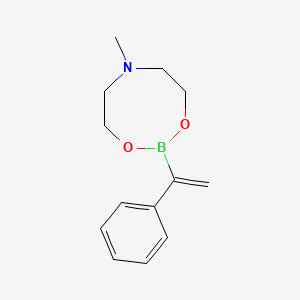
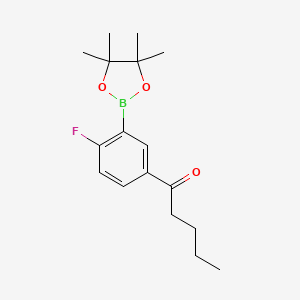

![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)

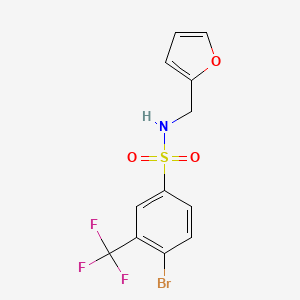



![Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane](/img/structure/B1393164.png)
![C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4] oxadiazol-5-yl]-methylaminonium trifluoroacetate](/img/structure/B1393165.png)